[2-(dimethylamino)ethyl]({[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound that features both a pyrazole ring and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine typically involves the reaction of a pyrazole derivative with a dimethylaminoethyl halide under basic conditions. The reaction is often carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dimethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme interactions and receptor binding. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is investigated for its potential as a therapeutic agent. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer science and materials engineering.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets such as enzymes or receptors. The dimethylaminoethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, while the pyrazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Memantine: A medication used to treat Alzheimer’s disease, known for its interaction with NMDA receptors.
Uniqueness
2-(dimethylamino)ethyl-1H-pyrazol-4-yl]methyl})amine is unique due to its combination of a pyrazole ring and a dimethylaminoethyl group. This dual functionality allows it to participate in a wide range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications.
Properties
CAS No. |
1855944-03-4 |
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Molecular Formula |
C12H24N4 |
Molecular Weight |
224.35 g/mol |
IUPAC Name |
N',N'-dimethyl-N-[[1-(2-methylpropyl)pyrazol-4-yl]methyl]ethane-1,2-diamine |
InChI |
InChI=1S/C12H24N4/c1-11(2)9-16-10-12(8-14-16)7-13-5-6-15(3)4/h8,10-11,13H,5-7,9H2,1-4H3 |
InChI Key |
QFNSCANVVGQOOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C=C(C=N1)CNCCN(C)C |
Origin of Product |
United States |
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